molecular formula C9H10N2O4 B3053675 Ethyl 2-amino-4-nitrobenzoate CAS No. 55204-24-5

Ethyl 2-amino-4-nitrobenzoate

Cat. No.: B3053675
CAS No.: 55204-24-5
M. Wt: 210.19 g/mol
InChI Key: WTHFROVMUKFWCO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-nitrobenzoate (C₉H₁₀N₂O₄) is a nitroaromatic ester featuring an amino group at the ortho position and a nitro group at the para position on the benzene ring. This compound is synthesized via rearrangement reactions, such as the treatment of 2,4-dinitrobenzylidenemalononitrile with diethylamine (DEA) in ethanol, yielding 21% of the product alongside other derivatives . Key physical properties include a melting point of 90–91°C and characteristic spectral features:

  • IR: NH stretching at 3270 cm⁻¹, nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and ester C=O absorption at 1720 cm⁻¹ .
  • UV-Vis: Absorption at 327 nm (ε = 2750 M⁻¹cm⁻¹) in methanol, attributed to the nitro-aromatic system .

The compound’s structure enables hydrogen bonding via NH and nitro groups, influencing its crystallinity and stability, as observed in its ammonium salt forms .

Properties

IUPAC Name

ethyl 2-amino-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFROVMUKFWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344394
Record name Ethyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55204-24-5
Record name Ethyl 2-amino-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Esterification and Nitration:

    • The synthesis of ethyl 2-amino-4-nitrobenzoate can begin with the esterification of 2-amino-4-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
    • Another approach involves the nitration of ethyl 2-aminobenzoate. This can be achieved by treating ethyl 2-aminobenzoate with a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4-position.
  • Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Reduction:

    • Ethyl 2-amino-4-nitrobenzoate can undergo reduction reactions where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin and hydrochloric acid.
  • Substitution:

    • The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin with hydrochloric acid.

    Substitution: Acyl chlorides, alkyl halides, and appropriate bases or catalysts.

Major Products:

  • Reduction of the nitro group yields ethyl 2,4-diaminobenzoate.
  • Substitution reactions yield various amides or secondary amines depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Ethyl 2-amino-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine:

  • The compound’s derivatives have potential applications in medicinal chemistry. For example, compounds with similar structures are investigated for their antimicrobial and anti-inflammatory properties.

Industry:

  • In the pharmaceutical industry, this compound can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may also find use in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-nitrobenzoate depends on its specific application. In general, the compound can interact with biological molecules through its amino and nitro groups. These interactions can affect various molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Ethyl 4-aminobenzoate
  • Synthesis: Direct esterification of 4-aminobenzoic acid .
  • Properties :
    • NMR : Aromatic protons resonate at δ 6.5–7.5 ppm; NH₂ protons at δ 4.5 ppm .
    • IR : Lacks nitro group peaks but shows ester C=O (~1700 cm⁻¹) .
  • Applications : Common local anesthetic precursor; lacks nitro group’s electron-withdrawing effects, altering reactivity compared to the target compound .
Ethyl 4-nitrobenzoate
  • Properties: Higher melting point (~95°C) due to stronger dipole interactions from nitro groups . Reactivity: Nitro group directs electrophilic substitution to meta position, unlike the amino group’s ortho/para directing effect in the target compound .
Ethyl 2-bromo-4-nitrobenzoate
  • Structure : Bromo (ortho) and nitro (para) groups.
  • Properties: Reactivity: Bromine enhances susceptibility to nucleophilic substitution, unlike the amino group’s electron-donating nature . Applications: Intermediate in Suzuki coupling reactions; divergent reactivity compared to amino-nitro derivatives .

Derivatives with Modified Substituents

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate
  • Structure: Methoxyethyl group on amino, nitro at meta.
  • Properties :
    • Increased steric bulk reduces crystallinity.
    • Enhanced solubility in polar solvents due to ether moiety .
Hydrazinium 2-amino-4-nitrobenzoate dihydrate
  • Structure : Ammonium salt form of the target compound.
  • Crystallography : Forms extensive hydrogen-bonded networks (N–H⋯O and O–H⋯O interactions), stabilizing the lattice .
  • Comparison : Salts exhibit higher thermal stability than the free ester due to ionic interactions .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) UV-Vis (nm) References
Ethyl 2-amino-4-nitrobenzoate 90–91 3270 (NH), 1720 (C=O), 1520/1350 (NO₂) 327
Ethyl 4-aminobenzoate 88–90 1700 (C=O), 3350 (NH₂)
Ethyl 4-nitrobenzoate ~95 1530/1350 (NO₂), 1720 (C=O)

Biological Activity

Ethyl 2-amino-4-nitrobenzoate, a compound with the molecular formula C₉H₁₀N₂O₄, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.19 g/mol
  • Functional Groups : Contains an amino group (-NH₂) and a nitro group (-NO₂), which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and nitro groups allows for:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming hydrogen bonds or through electrostatic interactions.
  • Receptor Binding : It can bind to receptors, potentially modulating signaling pathways.
  • Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects against various bacterial strains. The following table summarizes its activity against selected pathogens:

PathogenActivity (Minimum Inhibitory Concentration, MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. In vitro studies have shown that these derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, contributing to reduced inflammation in models of acute injury.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Mechanism Exploration :
    A research team investigated the anti-inflammatory mechanisms of this compound derivatives in a murine model of arthritis. The compounds were shown to significantly reduce joint swelling and pain, with histological analysis revealing decreased infiltration of inflammatory cells .
  • Synthesis and Modification :
    Researchers have explored various synthetic routes to modify this compound, enhancing its biological activity. For instance, modifications to the nitro group have resulted in compounds with improved potency against specific bacterial strains .

Q & A

Q. Table 1: Comparative Synthesis Routes

StepReagents/ConditionsYield RangeKey ChallengesReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2h60–75%Over-nitration/byproduct formation
EsterificationEthanol, H₂SO₄, reflux, 6h70–85%Hydrolysis under acidic conditions
PurificationSilica gel chromatography (EtOAc:Hexane 1:3)>95% purityCo-elution with impurities

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the ethyl ester triplet (δ 1.3–1.5 ppm, CH₃) and quartet (δ 4.2–4.4 ppm, CH₂). The aromatic region (δ 6.5–8.5 ppm) reveals substitution patterns (amino and nitro groups) .
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and nitro group electron-withdrawing effects on adjacent carbons .
  • IR Spectroscopy :
    • Strong absorption at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). The ester C=O appears at ~1720 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak ([M]⁺) at m/z 210 (calculated for C₉H₁₀N₂O₄). Fragmentation patterns include loss of ethoxy (–OC₂H₅) and nitro groups .

Q. Table 2: Key Spectral Markers

TechniqueKey Peaks/FeaturesStructural AssignmentReference
¹H NMRδ 8.2 (d, 1H), δ 6.9 (d, 1H)Aromatic protons (para-nitro)
IR1530 cm⁻¹, 1350 cm⁻¹Nitro group vibrations
MSm/z 210 ([M]⁺), m/z 164 ([M–NO₂]⁺)Molecular ion and fragmentation

Advanced: How can non-merohedral twinning in this compound crystals be resolved during X-ray diffraction analysis?

Methodological Answer:
Non-merohedral twinning complicates structure refinement. Strategies include:

  • Data Collection : Use high-resolution data (≤0.8 Å) to detect twin domains. Rotate the crystal to identify twin law matrices .
  • Software Tools : SHELXL (TWIN/BASF commands) refines twin fractions and lattice parameters. Compare R-factors for twin vs. untwin models .
  • Validation : Check for systematic absences and pseudo-symmetry using PLATON’s TwinRotMat .

Q. Example Workflow :

Collect data on a Rigaku XtaLAB diffractometer (Mo Kα radiation).

Index using CrysAlisPro; identify twin laws (e.g., 180° rotation about [100]).

Refine in SHELXL with BASF parameters to model twin fractions .

Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can graph-set analysis elucidate these patterns?

Methodological Answer:
Hydrogen-bonding networks dictate packing efficiency and stability.

  • Graph-Set Analysis (after Etter’s rules):
    • Descriptors : Use D (donor), A (acceptor), and S (self) to classify interactions.
    • Example: N–H···O (nitro) and O–H···O (ester) bonds form chains ( C(6) ) or rings ( R₂²(8) ) .
  • Methodology :
    • Generate .cif file from XRD data.
    • Use Mercury or PLATON to visualize H-bond networks.
    • Assign graph-set motifs (e.g., N–H···O nitro forms D₁¹ motifs) .

Q. Table 3: Hydrogen-Bonding Parameters

Donor–AcceptorDistance (Å)Angle (°)Graph-Set MotifReference
N–H···O (nitro)2.85165D₁¹
O–H···O (ester)2.78158C(6)

Advanced: How should researchers address contradictory data in synthetic yields or spectral assignments for this compound?

Methodological Answer:
Contradictions arise from impurities, instrumental drift, or misassignment.

  • Yield Discrepancies :
    • Replicate reactions under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference .
    • Use internal standards (e.g., anthracene) in HPLC quantification .
  • Spectral Misassignment :
    • Cross-validate via 2D NMR (HSQC, HMBC) to resolve overlapping signals .
    • Compare experimental IR with DFT-simulated spectra (e.g., Gaussian 16) .

Case Study :
If NMR shows unexpected aromatic peaks, perform NOESY to confirm spatial proximity of substituents, ruling out regioisomers .

Advanced: What computational methods are recommended to predict the reactivity and stability of this compound in solution?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model:
    • Electron density maps (nitro group’s electron-withdrawing effect).
    • Transition states for hydrolysis or nitro reduction .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO, ethanol) to predict aggregation or degradation .

Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) to confirm electronic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-nitrobenzoate
Reactant of Route 2
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Ethyl 2-amino-4-nitrobenzoate

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